![molecular formula C17H13ClF2N2O2S2 B2492008 (5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286714-49-5](/img/structure/B2492008.png)
(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that feature a combination of heterocyclic rings, such as thiophene and benzo[d]thiazole, linked to a piperidine moiety through a methanone bridge. This structural motif is of interest in the development of pharmaceuticals and materials science due to its potential for varied biological activity and chemical properties.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler heterocyclic precursors. Key steps may include halogenation, nucleophilic substitution, and coupling reactions to assemble the core structure, followed by functional group modifications to introduce specific substituents like chloro, difluoro, and methanone groups (Eckhardt et al., 2020).
Molecular Structure Analysis
The molecular structure is characterized by its heteroatoms and aromatic systems, which can influence its electronic and spatial properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are essential tools for confirming the structure and conformation of the synthesized compound. These techniques can elucidate the arrangement of the rings, the stereochemistry of the substituents, and the overall molecular geometry, contributing to the understanding of its reactivity and interaction with biological targets (Karthik et al., 2021).
Chemical Reactions and Properties
Compounds with this structure are likely to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive sites such as the aromatic rings and the piperidine nitrogen. Their chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for further functionalization, are crucial for their application in synthesis and drug design (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystallinity, are determined by the molecular structure and significantly affect the compound's applicability in different fields. These properties can be optimized by modifying the molecular structure, such as changing substituents or introducing new functional groups, to enhance solubility or thermal stability (Prasad et al., 2018).
Chemical Properties Analysis
The compound's chemical properties, such as acidity/basicity, reactivity, and photostability, can be inferred from its functional groups and overall structure. Computational methods like density functional theory (DFT) calculations can predict these properties, providing insights into the compound's behavior in biological systems or under experimental conditions. Molecular docking studies can also hint at the compound's potential biological targets and mechanisms of action (Shahana & Yardily, 2020).
科学的研究の応用
Synthesis and Characterization
- Synthesis and Spectral Characterization : A study by Shahana and Yardily (2020) discusses the synthesis and characterization of similar compounds, highlighting their structural optimization, vibrational spectra interpretation, and antibacterial activity using molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial Activity
- Antibacterial Activity : Research conducted by Eckhardt et al. (2020) on related compounds in the synthesis of anti-tuberculosis drug candidates suggests potential antimicrobial applications (Eckhardt et al., 2020).
Inhibitory Activity in Cancer Cells
- Growth Inhibitory Activity in Cancer Cells : A study by Lefranc et al. (2013) found that related thiazoles displayed significant in vitro growth inhibitory activity in human cancer cell lines (Lefranc et al., 2013).
Structural and Theoretical Studies
- Structural and Theoretical Analysis : Karthik et al. (2021) conducted a study involving the synthesis and characterization of a similar compound, examining its structural aspects, thermodynamic stability, and electronic parameters (Karthik et al., 2021).
Antitumor Activity
- Synthesis and Antitumor Activity : Bhole and Bhusari (2011) synthesized and evaluated similar compounds for their potential anticancer activity, demonstrating inhibitory effects on various cancer cell lines (Bhole & Bhusari, 2011).
作用機序
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action. Based on the compound’s structure, it’s likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The compound’s molecular weight (41487 g/mol) suggests it may have suitable pharmacokinetic properties for drug development. The compound’s predicted boiling point is 560.0±50.0 °C , and its predicted density is 1.345±0.06 g/cm3 , which may impact its distribution and excretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2O2S2/c18-14-2-1-12(25-14)16(23)22-5-3-10(4-6-22)24-17-21-15-11(20)7-9(19)8-13(15)26-17/h1-2,7-8,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYZMBMTPYJVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)
![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)
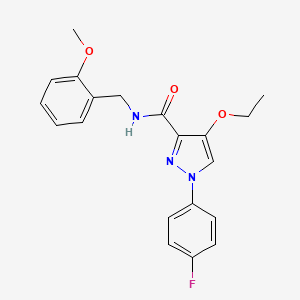
![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)
![(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2491932.png)
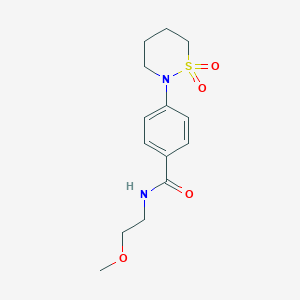


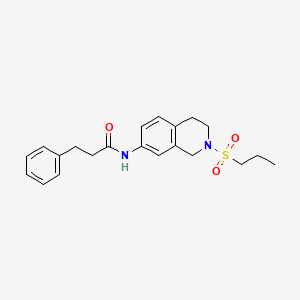

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2491942.png)
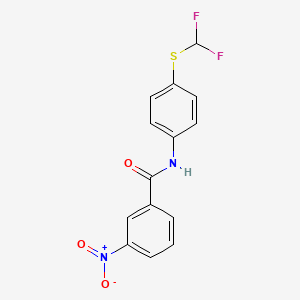
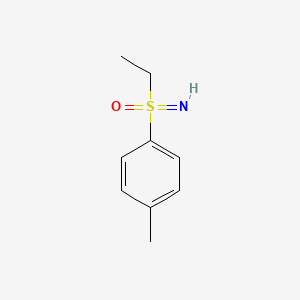
![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)